molecular formula C13H12N2 B1617899 Fluorene-2,3-diamine CAS No. 49670-63-5

Fluorene-2,3-diamine

Cat. No. B1617899
CAS RN: 49670-63-5
M. Wt: 196.25 g/mol
InChI Key: QSXMQNGXARGLSU-UHFFFAOYSA-N
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Description

Fluorene-2,3-diamine, also known as 2,7-Diaminofluorene, is an organic compound with the molecular formula C13H12N2 . It is used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of new fluorine-containing diamine monomers has been reported. The proposed diamines have been prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .


Molecular Structure Analysis

The molecular weight of Fluorene-2,3-diamine is 196.248 Da .


Chemical Reactions Analysis

Fluorene-2,3-diamine has been used in the synthesis of new fluorine-containing diamine monomers. These monomers were designed with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .

Scientific Research Applications

Gas Transport Properties

Fluorene-2,3-diamine derivatives have been utilized in the preparation of thermally induced rigid membranes with improved gas permeability. These membranes show promising applications in gas separation performance due to their physical and chemical properties, as evidenced in a study by Lu et al. (2017).

Polymer Synthesis and Applications

Fluorene-2,3-diamine derivatives are key in synthesizing organosoluble and light-colored fluorinated polyimides. These polymers exhibit high thermal stability, good solubility in organic solvents, and possess low dielectric constants, making them suitable for applications in electronic devices. This is detailed in research by Yang and Chiang (2004) and Yang, Hsiao, and Hsu (2002).

Thermally Stable Materials for Electronic Devices

Fluorene-based hole-transporting materials (HTMs) demonstrate enhanced thermal stability, beneficial for the durability of organic light-emitting diodes (OLEDs). These materials also exhibit efficient injection of holes, contributing to higher quantum efficiencies in OLEDs, as reported by Loy, Koene, and Thompson (2002).

Aromatic Polyamides and Polyimides

Research by Yang and Lin (1993) has shown that fluorene-2,3-diamine derivatives can be used to synthesize polyamides and polyimides with high thermal stability and solubility, useful in various industrial applications.

Enhanced Solubility and Stability in Polyimides

Studies like Rafiee and Golriz (2014) have demonstrated the use of fluorene-2,3-diamine derivatives in creating polyimides with improved solubility and thermal stability, advantageous for advanced material applications.

Photophysical Properties for Light-Harvesting Materials

Fluorene derivatives are employed in the synthesis of light-harvesting materials due to their photophysical properties. Research on fluorene-based polyamines by Thomas et al. (2006) explores their use in organic light emitting diodes (OLEDs).

Safety And Hazards

Fluorene-2,3-diamine may pose certain hazards. It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

Fluorene-2,3-diamine has potential applications in the synthesis of new fluorine-containing diamine monomers, which could be used to create polyimides with reduced charge transfer complex (CTC) interactions . Additionally, fluorene-based macrocycles and organic nanogrids have been highlighted for their potential applications .

properties

IUPAC Name

9H-fluorene-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c14-12-6-9-5-8-3-1-2-4-10(8)11(9)7-13(12)15/h1-4,6-7H,5,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMQNGXARGLSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC(=C(C=C31)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40964334
Record name 9H-Fluorene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorene-2,3-diamine

CAS RN

49670-63-5
Record name Fluorene-2,3-diamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56694
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40964334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
TQ Wang, SL Zhao, WM Zhang, HX Lin… - Monatshefte für Chemie …, 2016 - Springer
A series of 9,9-diethyl-1,2-diaryl-1,9-dihydrofluoreno[2,3-d]imidazole derivatives were conveniently synthesized by condensation of the key intermediate N 2 -aryl-9,9-diethyl-9H-fluorene…
ZS Hao, MJ Li, HX Lin, ZB Gu, YM Cui - Dyes and Pigments, 2014 - Elsevier
A series of 2,3-diphenyl-10H-indeno[1,2-g]quinoxaline, 15H-dibenzo[a,c]indeno[1,2-i]phenazine, and 15H-indeno[1,2-i]phenanthro[4,5-abc]phenazine derivatives containing different …
LH Chen, XY Wang, ZC Liao, TQ Wang, HX Lin… - Monatshefte für Chemie …, 2020 - Springer
A series of well-defined, π-conjugated twin molecules by connecting two 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole units via an ortho-, meta-, or para-benzene with high …
TC Lin, W Chien, LM Mazur, YY Liu… - Journal of Materials …, 2017 - pubs.rsc.org
A model compound set that contains a series of fan-shaped chromophores using 2,3,8-trifunctionalized indenoquinoxaline units as the major building block of their π-framework was …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
A Chaudhary, JM Khurana - Research on Chemical Intermediates, 2018 - Springer
Phenazines are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc. Owing to their significant …
TC Lin, YH Lee, CY Liu, BR Huang… - … A European Journal, 2013 - Wiley Online Library
A series of star‐shaped multi‐polar chromophores (compounds 1–3) containing functionalized quinoxaline and quinoxalinoid (indenoquinoxaline and pyridopyrazine) units has been …
TC Lin, BK Tsai, TY Huang, W Chien, YY Liu, MH Li… - Dyes and …, 2015 - Elsevier
A new set of model chromophores derived from a truxene core fused with varied number and size of functionalized pyrazine units was designed and synthesized for the tentative …
TC Lin, SH Chang, HY Hsieh, ZM Chen, CY Chu - RSC advances, 2021 - pubs.rsc.org
Two chromophoric congeners derived from indenoquinoxaline and oxadiazole are designed, synthesized and characterized for their multi-photon properties in the femtosecond time …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
D Shah, T Bambharoliya, D Patel… - Current Organic …, 2023 - ingentaconnect.com
Owing to its momentous significance in the development of new medications, phenazine, and its analogues are successful heterocyclic scaffolds as well as essential building blocks for …
TC Lin, MH Li, CY Liu, JH Lin, YK Shen… - Journal of Materials …, 2013 - pubs.rsc.org
A star-shaped multi-polar chromophore (1) combining functionalized indenoquinoxaline and pyridopyrazine units has been synthesized and characterized for its two-photon absorption (…
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk

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